N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride
Description
Chemical Name: N-methyl-1-(morpholin-2-yl)methanesulfonamide hydrochloride CAS No.: 2044773-33-1 Molecular Formula: C₆H₁₅ClN₂O₃S Molecular Weight: 230.71 g/mol Structural Features: The compound consists of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked via a methylene group (–CH₂–) to a methanesulfonamide moiety (–SO₂NH–). The sulfonamide nitrogen is substituted with a methyl group, and the structure is stabilized as a hydrochloride salt .
Properties
Molecular Formula |
C6H15ClN2O3S |
|---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
N-(morpholin-2-ylmethyl)methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O3S.ClH/c1-12(9,10)8-5-6-4-7-2-3-11-6;/h6-8H,2-5H2,1H3;1H |
InChI Key |
FBAKONIJSBCSRS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC1CNCCO1.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method involves reacting morpholine with a chloromethyl sulfonamide intermediate. The reaction proceeds via nucleophilic displacement, where morpholine’s nitrogen attacks the electrophilic chloromethyl group.
Example Protocol :
- Chloromethyl methanesulfonamide synthesis :
- React methanesulfonyl chloride with methylamine in anhydrous THF to form N-methylmethanesulfonamide.
- Chlorinate the methyl group using thionyl chloride (SOCl₂) at 0–5°C.
- Substitution reaction :
- Dissolve chloromethyl methanesulfonamide in water with NaOH (50% w/v).
- Add morpholine at 3–4°C, stir for 20–21 h.
- Extract with dichloromethane, wash with brine, and isolate via rotary evaporation.
Industrial-Scale Alkylation Method
Alternative Route Using Morpholine Derivatives
For large-scale production, morpholine is directly alkylated with a methanesulfonyl chloride derivative.
Key Considerations :
- Base selection : Triethylamine (Et₃N) or NaOH enhances nucleophilicity.
- Temperature control : Low temperatures (0–5°C) minimize side reactions.
Salt Formation and Purification
Hydrochloride Salt Synthesis
The free base is converted to the hydrochloride salt to improve stability and solubility.
| Step | Reagents/Conditions | Source |
|---|---|---|
| 1. Protonation | Dissolve free base in HCl (4M), stir at RT | |
| 2. Crystallization | Precipitate with diethyl ether, filter, dry |
Critical Reaction Parameters
Optimization Data
Analytical Characterization
Spectroscopic Data
| Technique | Key Observations | Source |
|---|---|---|
| ¹H NMR | δ 3.20–3.80 (m, morpholine CH₂), δ 2.98 (s, SO₂CH₃) | |
| HPLC | Purity >95% (C18 column, 0.1% TFA/MeCN) |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic substitution | High yield, reproducible | Requires chloromethyl intermediate |
| Alkylation | Direct morpholine use | Sensitive to temperature fluctuations |
Chemical Reactions Analysis
Types of Reactions
N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions may lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce secondary amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Scientific Research Applications
The compound's applications can be categorized into several key areas:
1. Medicinal Chemistry
- Enzyme Inhibition : N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride acts as an inhibitor for specific enzymes, particularly carbonic anhydrases. This inhibition is significant in drug development for conditions like glaucoma and epilepsy, where modulation of enzyme activity can lead to therapeutic benefits.
2. Antibacterial Studies
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against various pathogens, including Staphylococcus aureus. In murine models, it has shown a reduction in bacterial load, suggesting its potential as an effective antibacterial agent.
3. Pharmacokinetic Studies
- Absorption and Metabolism : Research has demonstrated favorable pharmacokinetic properties for this compound, including good absorption characteristics and a suitable half-life for therapeutic use. These findings support its potential for oral administration in clinical settings.
4. Synthesis of Complex Molecules
- The compound serves as a building block in the synthesis of more complex organic molecules due to its unique chemical structure and stability. This versatility makes it valuable in both academic and industrial chemical research.
Case Studies
Several studies have highlighted the compound's efficacy in various applications:
Enzyme Inhibition Study
A study published in Molecular Pharmacology investigated the inhibitory effects of this compound on specific metabolic enzymes. The results indicated a significant reduction in enzyme activity in vitro, supporting its potential as a therapeutic agent.
Antibacterial Efficacy Study
In preclinical trials involving murine models infected with Staphylococcus aureus, administration of the compound resulted in a notable decrease in bacterial load compared to controls. This highlights its potential as an effective antibacterial treatment.
Pharmacokinetics Analysis
A pharmacokinetic study revealed that the compound has desirable absorption characteristics and an appropriate half-life conducive to therapeutic use, suggesting suitability for oral administration.
Mechanism of Action
The mechanism of action of N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Characteristics :
- The morpholine ring confers rigidity and influences solubility and bioavailability.
- The methanesulfonamide group enhances hydrogen-bonding capacity, impacting receptor interactions.
- The hydrochloride salt improves aqueous solubility, critical for pharmaceutical formulations.
Comparison with Structurally and Functionally Related Compounds
Structural Comparison
The table below highlights structural similarities and differences with selected sulfonamide derivatives and morpholine-containing compounds:
Structural Insights :
- Morpholine vs.
- Substituent Effects: Sotalol’s isopropylamino group enhances β-blocker activity, whereas the target compound’s methyl-morpholine substitution may favor different receptor interactions .
Physicochemical Properties
| Property | Target Compound | Dronedarone HCl | Sotalol HCl | A61603 (HBr) |
|---|---|---|---|---|
| Molecular Weight | 230.71 | 638.22 | 308.82 | 418.35 |
| Solubility (Water) | High (HCl salt) | Moderate | High (HCl salt) | Moderate (HBr salt) |
| Hydrogen Bond Donors | 2 | 3 | 3 | 3 |
| Hydrogen Bond Acceptors | 5 | 8 | 6 | 6 |
Key Findings :
Pharmacological Activity
Comparative Analysis :
- Unlike sotalol’s dual β-blocker/K⁺ channel activity, the target compound’s morpholine-sulfonamide structure may favor selectivity for α1-adrenoceptors or kinase targets .
Biological Activity
N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride is a chemical compound recognized for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 230.71 g/mol. The compound features a morpholine ring, a methanesulfonamide group, and a methyl group, contributing to its unique properties and biological activities.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues of target enzymes, thereby inhibiting their activity. This interaction is crucial in various therapeutic contexts, including antibacterial and anticancer applications .
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways.
- Binding Affinity : The morpholine ring enhances the compound's binding affinity to biological targets, improving its efficacy.
Biological Activity Overview
The compound has been studied for several biological activities:
- Antibacterial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties, potentially due to its structural similarity to known sulfa drugs. It may inhibit bacterial enzymes essential for metabolic processes.
- Anticancer Potential : Research indicates that the compound may influence cellular pathways related to cancer progression, although detailed pharmacological studies are required to fully elucidate these effects .
- Enzyme Interaction Studies : Investigations into the binding affinity of this compound with various enzymes have provided insights into its mechanism of action. Techniques such as binding assays and enzymatic activity measurements are commonly employed in these studies.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antibacterial effects against Gram-positive bacteria by inhibiting specific bacterial enzymes. |
| Study 2 | Showed potential anticancer activity by affecting cell proliferation pathways in vitro. |
| Study 3 | Investigated enzyme inhibition mechanisms, revealing significant binding affinity to target enzymes involved in metabolic regulation. |
Comparison with Similar Compounds
This compound shares structural similarities with other compounds, which can influence its biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(Morpholin-3-yl)methanesulfonamide | Morpholine ring; methanesulfonamide group | Different nitrogen position may alter biological activity |
| N-(Piperidin-3-yl)methanesulfonamide | Piperidine ring instead of morpholine | Potentially different pharmacokinetics |
| N-(Cyclohexylmethyl)methanesulfonamide | Aliphatic cyclohexane group | May exhibit different solubility and stability |
These comparisons highlight how variations in structure can lead to different biological activities and therapeutic potentials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
